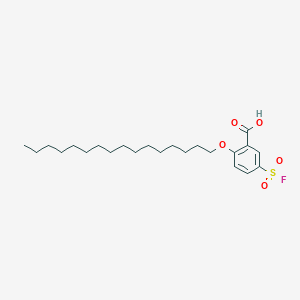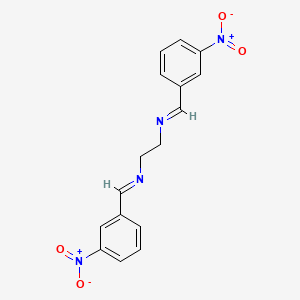
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-ethanediamine is an organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is a Schiff base derived from the condensation reaction between 3-nitrobenzaldehyde and 1,2-ethanediamine. It is known for its fluorescent properties and has been utilized in various applications, including as a chemosensor for detecting metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-ethanediamine is synthesized through a straightforward condensation reaction. The reaction involves mixing 3-nitrobenzaldehyde with 1,2-ethanediamine in methanol. The mixture is typically stirred at room temperature, leading to the formation of the Schiff base product in good yield .
Industrial Production Methods
While specific industrial production methods for N1,N~2~-bis(3-nitrobenzylidene)-1,2-ethanediamine are not extensively documented, the simplicity of its synthesis suggests that it can be produced on a larger scale using similar condensation reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield N1,N~2~-bis(3-aminobenzylidene)-1,2-ethanediamine .
Scientific Research Applications
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-ethanediamine has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Mechanism of Action
The mechanism by which N1,N~2~-bis(3-nitrobenzylidene)-1,2-ethanediamine exerts its effects is primarily based on its ability to form complexes with metal ions. The compound’s Schiff base structure allows it to bind selectively to metal ions, leading to changes in its fluorescence properties. This binding can be explained by the formation of a coordination complex between the metal ion and the nitrogen atoms in the Schiff base .
Comparison with Similar Compounds
Similar Compounds
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine: Similar structure but with a cyclohexane ring instead of an ethane backbone.
Bis(thiophen-2-yl-methylene)benzene-1,4-diamine: Another Schiff base used for detecting Fe3+ ions.
Uniqueness
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-ethanediamine is unique due to its specific fluorescence properties and its ability to act as a selective chemosensor for metal ions. Its straightforward synthesis and versatility in various applications make it a valuable compound in scientific research .
Properties
CAS No. |
81928-79-2 |
|---|---|
Molecular Formula |
C16H14N4O4 |
Molecular Weight |
326.31 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-N-[2-[(3-nitrophenyl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C16H14N4O4/c21-19(22)15-5-1-3-13(9-15)11-17-7-8-18-12-14-4-2-6-16(10-14)20(23)24/h1-6,9-12H,7-8H2 |
InChI Key |
LCDWIXVPDSNHCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NCCN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



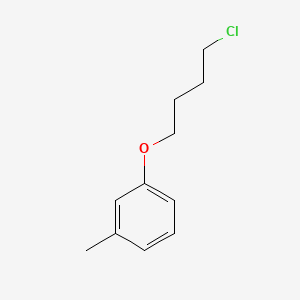



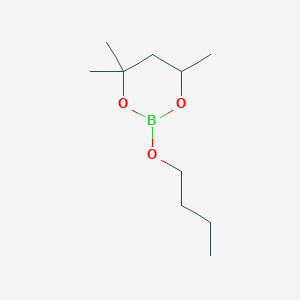


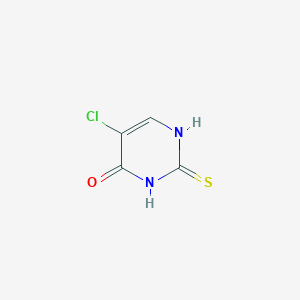
![N'-[(E)-(2-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15076819.png)
![N'-[2,2-dichloro-1-(diphenylphosphoryl)vinyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B15076838.png)
